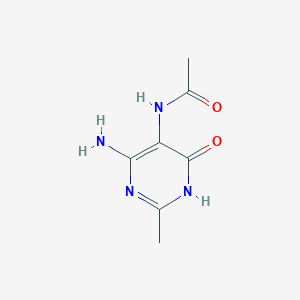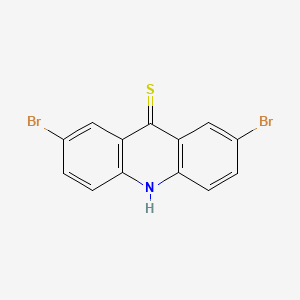
2,7-Dibromoacridine-9(10H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromoacridine-9(10H)-thione is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of bromine atoms at the 2 and 7 positions, along with a thione group at the 9(10H) position, imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
2,7-Dibromoacridine-9(10H)-thione can be synthesized through several methods. One common approach involves the bromination of acridine derivatives. For instance, starting with acridine-9(10H)-thione, bromination at the 2 and 7 positions can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically requires a solvent such as chloroform or dichloromethane and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. The choice of brominating agent and reaction conditions is crucial to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
2,7-Dibromoacridine-9(10H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, while reduction can convert it to a thiol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Products with substituted groups at the 2 and 7 positions.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
科学研究应用
2,7-Dibromoacridine-9(10H)-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its photophysical properties, making it a candidate for organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of 2,7-Dibromoacridine-9(10H)-thione involves its interaction with biological macromolecules. In medicinal applications, it intercalates with DNA, disrupting the replication process and inhibiting topoisomerase enzymes, which are crucial for DNA unwinding and replication . This leads to the inhibition of cancer cell proliferation.
相似化合物的比较
Similar Compounds
2,7-Dibromoacridine-9(10H)-one: Similar structure but with a carbonyl group instead of a thione group.
2,7-Dibromo-10H-spiro[acridine-9,9’-fluorene]: Contains a spiro linkage, adding rigidity to the structure.
Uniqueness
2,7-Dibromoacridine-9(10H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its carbonyl analogs. The thione group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
属性
CAS 编号 |
10352-38-2 |
|---|---|
分子式 |
C13H7Br2NS |
分子量 |
369.08 g/mol |
IUPAC 名称 |
2,7-dibromo-10H-acridine-9-thione |
InChI |
InChI=1S/C13H7Br2NS/c14-7-1-3-11-9(5-7)13(17)10-6-8(15)2-4-12(10)16-11/h1-6H,(H,16,17) |
InChI 键 |
RPPUTZOBZNOWOG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C(=S)C3=C(N2)C=CC(=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid](/img/structure/B15218257.png)
![(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B15218260.png)
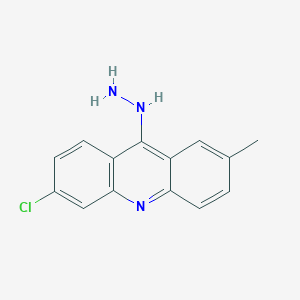
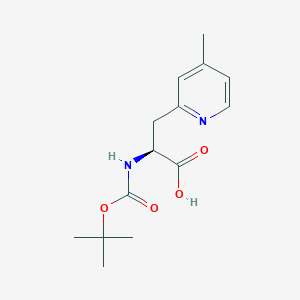
![1-[2-Amino-1-(propane-2-sulfonyl)-1H-benzimidazol-6-yl]propan-1-one](/img/structure/B15218281.png)
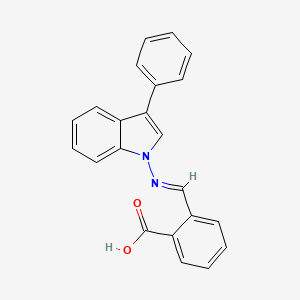
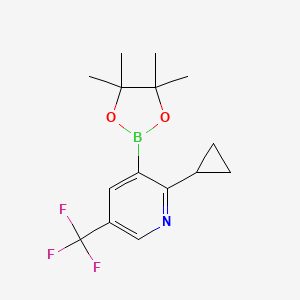
![6-Chloroisothiazolo[4,5-c]pyridine](/img/structure/B15218302.png)
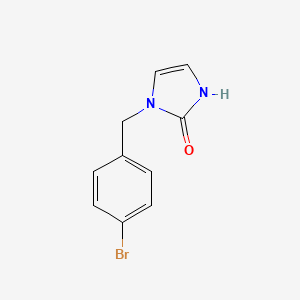
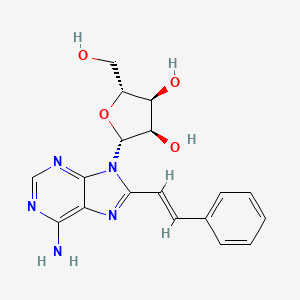
![[6-(Octylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B15218326.png)
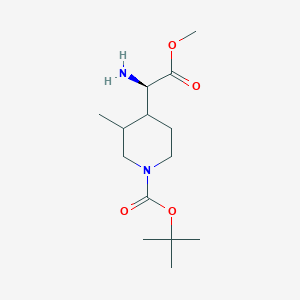
![2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid](/img/structure/B15218340.png)
